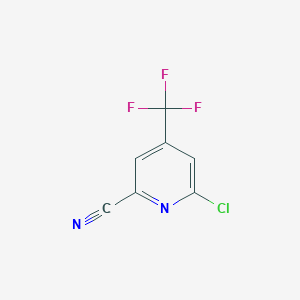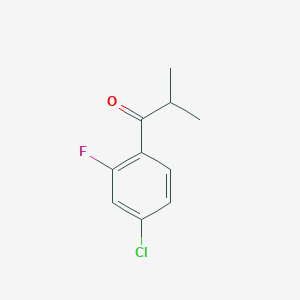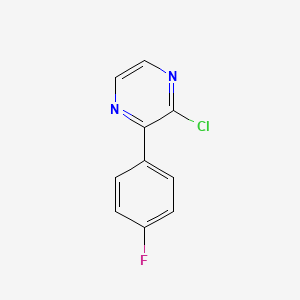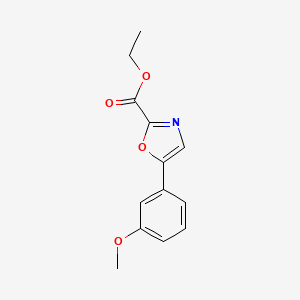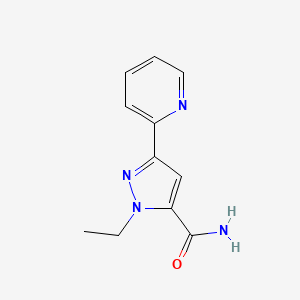![molecular formula C9H13ClF3NO B1489548 3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 1178655-94-1](/img/structure/B1489548.png)
3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one” are not available in the searched resources.Applications De Recherche Scientifique
Synthesis and Characterization
3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one and its derivatives are involved in various synthetic and characterization studies. For instance, the compound 3-chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol is formed by treating 3-chloro-1-(4,5-dinitroimidazol-1-yl)propan-2-ol with piperidine, leading to two isomeric products. The structural elucidation of these compounds provides insights into their chemical behavior and potential applications in drug development and materials science (Gzella, Wrzeciono, & Pöppel, 1999).
Enzymatic Synthesis
Enantiopure derivatives of 3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one have been synthesized using chemo-enzymatic methods. For example, enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for the synthesis of therapeutic agents, was synthesized from racemic alcohol using lipases in an ionic liquid and organic solvent system. This method highlights the compound's relevance in the synthesis of enantiopure pharmaceutical intermediates (Banoth et al., 2012).
Medicinal Chemistry Applications
The compound and its derivatives have been explored in medicinal chemistry for their potential therapeutic applications. For instance, derivatives such as 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity, demonstrating the significance of 3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one derivatives in the development of new therapeutic agents (Kumar et al., 2004).
Crystallography and Molecular Structure
Crystallographic studies of compounds related to 3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, contribute to our understanding of their molecular structures and the potential for designing novel compounds with specific properties. Such studies are crucial for advancing the field of drug design and materials science (Eckhardt et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-4-3-8(15)14-5-1-2-7(6-14)9(11,12)13/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXFHQIZOINSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




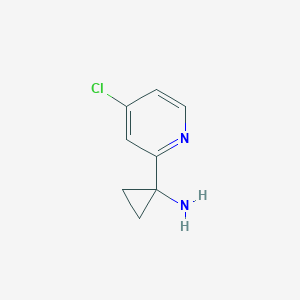
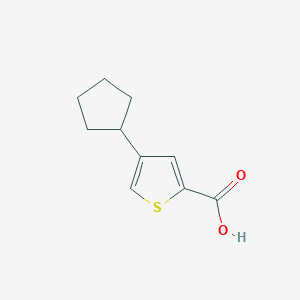
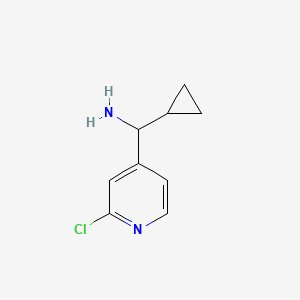
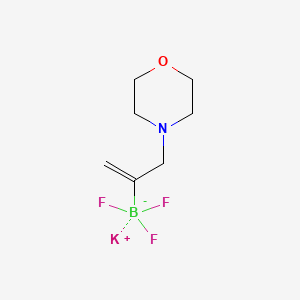
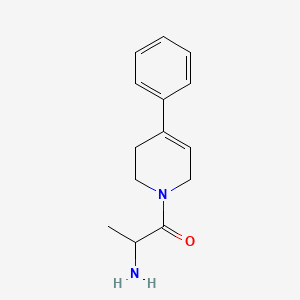
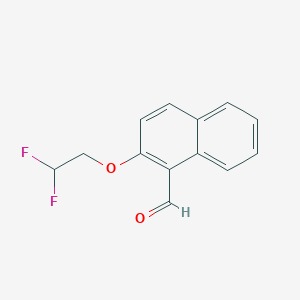
![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)
